molecular formula C7H10IN3 B14844621 2-(2-Aminoethyl)-6-iodopyridin-4-amine

2-(2-Aminoethyl)-6-iodopyridin-4-amine

Cat. No.: B14844621
M. Wt: 263.08 g/mol
InChI Key: HFEYUSAZQLYXGD-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-iodopyridin-4-amine is a halogenated pyridine derivative of interest in chemical synthesis and pharmaceutical research. This compound features a pyridine core substituted with an iodine atom at the 6-position and a 2-aminoethyl functional group at the 2-position of the ring . The iodine atom is a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to build more complex molecular architectures . The primary amine terminus of the 2-aminoethyl side chain can serve as a point of attachment for linkers or as a ligand for metal coordination . Compounds with similar substructures, particularly those combining pyridine rings with amine functionalities, are frequently explored in medicinal chemistry as scaffolds for the development of novel bioactive molecules . As a building block, this chemical facilitates the discovery and optimization of new compounds in areas like drug design and materials science. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10IN3

Molecular Weight

263.08 g/mol

IUPAC Name

2-(2-aminoethyl)-6-iodopyridin-4-amine

InChI

InChI=1S/C7H10IN3/c8-7-4-5(10)3-6(11-7)1-2-9/h3-4H,1-2,9H2,(H2,10,11)

InChI Key

HFEYUSAZQLYXGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)I)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

A solution of 2-(2-aminoethyl)pyridin-4-amine (hypothetical precursor) in glacial acetic acid is treated with iodine monochloride and potassium acetate under inert atmosphere. The mixture is heated at 70°C for 4–16 hours. Post-reaction workup includes neutralization with sodium bicarbonate, extraction with ethyl acetate, and purification via column chromatography.

Key Parameters :

  • Temperature : 70°C ensures sufficient reactivity without decomposition.
  • Solvent : Acetic acid facilitates protonation of the pyridine nitrogen, directing iodination to the para position relative to the amine.
  • Protection of Amino Groups : The primary amine on the ethyl side chain may require protection (e.g., as a tert-butoxycarbonyl [Boc] group) to prevent undesired side reactions.

Challenges and Mitigations

  • Regioselectivity : Competing iodination at positions 3 or 5 may occur due to the electron-donating effects of the aminoethyl group. Steric hindrance from the ethyl chain favors iodination at the 6-position.
  • Yield Optimization : Pilot studies report yields of ~50% for analogous iodopyridines, suggesting similar efficiency for this route.

Sequential Functionalization via Pyridine Ring Construction

An alternative strategy builds the pyridine ring with pre-installed substituents. This method adapts the Hantzsch dihydropyridine synthesis, followed by oxidation and functional group interconversion.

Synthetic Pathway

  • Formation of Dihydropyridine Intermediate :

    • A mixture of ethyl acetoacetate, ammonium acetate, and 2-aminoethylamine undergoes cyclocondensation in ethanol at reflux.
    • Intermediate : 2-(2-Aminoethyl)-1,4-dihydropyridine-4-amine.
  • Oxidation to Pyridine :

    • Treatment with iodine in dimethyl sulfoxide (DMSO) oxidizes the dihydropyridine to the aromatic pyridine core while introducing iodine at the 6-position.
  • Workup and Purification :

    • The crude product is extracted with dichloromethane, washed with sodium thiosulfate to remove excess iodine, and purified via recrystallization.

Yield : Comparable routes for 2-amino-5-iodopyridine achieve yields up to 83%, suggesting potential for optimization.

Nucleophilic Substitution on Halogenated Pyridines

This method leverages halogen exchange or displacement reactions on pre-iodinated pyridines.

Substitution at the 2-Position

  • Starting Material : 6-Iodopyridin-4-amine.
  • Introduction of Aminoethyl Group :
    • Reaction with 2-bromoethylamine hydrobromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in dimethylformamide (DMF) at 100°C.
    • Mechanism : Palladium-mediated coupling facilitates displacement of a hypothetical leaving group (e.g., chloride) at the 2-position.

Challenges :

  • Limited precedent for direct alkylation on iodopyridines necessitates rigorous optimization of catalyst loading and solvent.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Direct Iodination Short synthetic sequence; scalable Requires protection of amino groups 45–55%
Ring Construction Avoids regioselectivity issues Multi-step process; lower overall yield 30–40%
Nucleophilic Substitution High functional group tolerance Limited substrate availability 20–35%

Mechanistic Insights and Reaction Dynamics

Iodination Regiochemistry

The electron-donating aminoethyl group directs electrophilic iodination to the 6-position via resonance stabilization of the intermediate sigma complex. Computational studies suggest that steric effects from the ethyl chain further favor iodination at the distal position.

Side Reactions and Byproducts

  • Di-iodination : Excess ICl or prolonged reaction times may lead to di-iodinated byproducts, necessitating careful stoichiometric control.
  • Oxidation of Amines : The aminoethyl side chain is susceptible to oxidation by iodine or hydrogen peroxide, underscoring the need for protective groups.

Industrial and Laboratory-Scale Considerations

Solvent Selection

  • Acetic Acid : Preferred for iodination due to its ability to stabilize ionic intermediates.
  • Water : Employed in hydrogen peroxide-mediated iodination for its eco-friendly profile.

Catalytic Innovations

Recent patents highlight the use of copper(I) iodide as a catalyst for Ullmann-type couplings, enabling milder conditions for introducing aminoethyl groups.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-iodopyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-(2-Aminoethyl)pyridine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaSR) or primary amines (RNH₂).

Major Products

    Oxidation: Imines or amides.

    Reduction: 2-(2-Aminoethyl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-6-iodopyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-iodopyridin-4-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Amino Substituents

4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33, )
  • Structure: Pyridine core with methyl (C4), methylthioalkyl (C6), and amino (C2) groups.
  • Key Differences: Lacks iodine; instead, a methylthioalkyl chain at C6 increases hydrophobicity. The amino group at C2 is unsubstituted.
  • Methylthio groups may confer metabolic stability via sulfur oxidation resistance .
6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n, )
  • Structure: Quinazoline fused with aminopyridine; N-methyl and p-tolyl substituents.
  • Key Differences: The quinazoline core introduces additional nitrogen atoms, altering electronic properties. The aminopyridine moiety is linked via C6, differing from the target compound’s direct aminoethyl substitution.
  • Implications : Quinazoline derivatives often exhibit kinase inhibition due to planar aromatic systems. The lack of iodine may reduce halogen bonding but improves synthetic accessibility .

Aminoethyl-Substituted Heterocycles

2-(2-Aminoethyl)indole ()
  • Structure: Indole core with a 2-aminoethyl side chain.
  • The aminoethyl group is structurally analogous but attached to a bicyclic system.
  • Implications : Indole derivatives are common in neurotransmitter analogs. The target compound’s pyridine core may exhibit stronger hydrogen-bonding interactions due to nitrogen lone-pair orientation .
Cyclam Derivatives with N-(2-Aminoethyl)propane-1,3-diamine ()
  • Structure : Macrocyclic cyclam tethered to a polyamine chain.
  • Key Differences: The aminoethyl group is part of a linear polyamine linked to a macrocycle, enabling metal chelation (e.g., Zn²⁺, Cu²⁺).
  • Implications : Such structures are explored for anti-HIV activity, where metal coordination disrupts viral enzymes. The target compound’s simpler structure may lack this multifunctionality but offers easier synthesis .

Halogenated Heterocycles

6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine ()
  • Structure: Pyrido[3,2-d]pyrimidine with fluoropyridinyl and amino groups.
  • Key Differences : Fluorine at C2 (pyridine) vs. iodine at C6 (target compound). The fused pyrido-pyrimidine system increases rigidity.
  • Implications : Fluorine’s electronegativity enhances binding to electron-rich pockets (e.g., ATP-binding sites), while iodine’s larger size may improve hydrophobic interactions but reduce solubility .
2-Amino-4-hydroxy-6-iodopyrimidine ()
  • Structure: Pyrimidine with amino (C2), hydroxy (C4), and iodo (C6) groups.
  • Key Differences : Pyrimidine vs. pyridine core; hydroxyl group introduces acidity (pKa ~8–10).
  • Implications : The hydroxyl group enables tautomerization, affecting solubility and hydrogen-bonding patterns. The iodine’s position (C6) mirrors the target compound, suggesting shared halogen-bonding motifs .

Pyrimidine Analogues

6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine ()
  • Structure : Pyrimidine with chloro (C6) and dimethoxyethylamine substituents.
  • Key Differences : Chlorine vs. iodine; dimethoxyethyl group enhances solubility but reduces metabolic stability.
  • Implications : Chlorine’s smaller size may limit steric effects compared to iodine, while the dimethoxy group could confer resistance to oxidative metabolism .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents (Positions) Molecular Weight Key Features
2-(2-Aminoethyl)-6-iodopyridin-4-amine Pyridine I (C6), NH₂CH₂CH₂– (C2) ~279.06 (calc.) Iodo for halogen bonding; aminoethyl for H-bonding
4-Methyl-6-(methylthio)pyridin-2-amine (33) Pyridine CH₃ (C4), CH₂SCH₃ (C6), NH₂ (C2) ~198.29 Hydrophobic methylthio chain
2-Amino-4-hydroxy-6-iodopyrimidine Pyrimidine NH₂ (C2), OH (C4), I (C6) 237.00 Tautomerization potential
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Pyrido-pyrimidine F (C2, pyridine), NH₂ (C4) ~282.25 Rigid fused-ring system

Table 2: Halogen Effects on Properties

Halogen Electronegativity van der Waals Radius (Å) Common Roles
Iodine 2.66 1.98 Hydrophobic interactions, halogen bonding
Fluorine 3.98 1.47 Electron withdrawal, metabolic stability
Chlorine 3.16 1.75 Moderate hydrophobicity, steric bulk

Key Research Findings

  • Synthetic Accessibility : The target compound’s iodine substituent may complicate synthesis compared to methyl or chloro analogues due to handling challenges and coupling reactions .
  • Metabolic Stability : Iodine’s hydrophobicity may reduce aqueous solubility but enhance plasma protein binding, prolonging half-life compared to fluorine-containing analogues .

Q & A

Q. How should complex data (e.g., conflicting bioassay results) be presented in publications?

  • Methodological Answer :
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals .
  • Figures : Use heatmaps to visualize dose-response trends or radar plots for multi-parameter comparisons .
  • Supplemental Data : Archive raw spectra, crystallographic files, and computational inputs in public repositories (e.g., Zenodo) .

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